Ethyl 2-(azepan-4-yl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(azepan-4-yl)acetate hydrochloride (EAH) is an organic compound that is composed of ethyl acetate, an ester of acetic acid, and hydrochloric acid. It is a white crystalline solid that has a melting point of 75-77°C. EAH has a variety of applications in the scientific and industrial fields, including synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, and laboratory experiments. In
Scientific Research Applications
Chemical Synthesis and Biological Properties : Chemical compounds are synthesized and studied for their biological properties, including antibacterial and antifungal activities. For instance, aminoalkyl esters of substituted acetic and propionic acids have been synthesized and tested for their antibacterial activity, showcasing the importance of chemical synthesis in developing new compounds with potential therapeutic applications (Isakhanyan et al., 2013).
Chemical Degradation Studies : Understanding the degradation pathways of herbicides and other chemicals in the environment is crucial for assessing their environmental impact and for developing bioremediation strategies. Research on the metabolism of chloroacetamide herbicides in human and rat liver microsomes contributes to our understanding of how these compounds are processed biologically, which is essential for evaluating their safety and environmental persistence (Coleman et al., 2000).
Pharmaceutical Applications : Compounds are developed and modified to create effective pharmaceutical agents. For example, chemoenzymatic synthesis can lead to the creation of inhibitors for enzymes like HMG-CoA reductase, important for cholesterol management, illustrating the role of chemical synthesis in drug development (Ramesh et al., 2017).
Corrosion Inhibition : Chemical compounds are also investigated for their ability to inhibit corrosion, an application critical in maintaining the integrity of metal structures and machinery. Studies on quinoxalines as corrosion inhibitors for copper highlight the interdisciplinary applications of chemical research in materials science (Zarrouk et al., 2014).
properties
IUPAC Name |
ethyl 2-(azepan-4-yl)acetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)8-9-4-3-6-11-7-5-9;/h9,11H,2-8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXIYAASRQMASG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCNCC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.